

# 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

## IUPAC name

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### Compound of Interest

**Compound Name:** 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

**Cat. No.:** B1590094

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An In-depth Technical Guide to **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

This guide provides a comprehensive technical overview of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate, or building block, for the development of novel therapeutics, primarily due to the reactivity of its chloro substituent. This document details its nomenclature, physicochemical properties, a validated synthesis protocol, characteristic reactivity, and its application in the design of biologically active molecules, including microtubule targeting agents and CRF1 receptor antagonists.<sup>[1][2]</sup> Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

## Nomenclature and Physicochemical Properties

### IUPAC Naming and Structural Identification

The formal IUPAC name for the compound is **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine**. The structure consists of a pyrimidine ring fused with a cyclopentane ring. The "6,7-dihydro-5H" designation specifies the saturation of the cyclopentane portion of the fused system. The chlorine atom is substituted at the 4-position of the pyrimidine ring, a key feature that dictates its chemical utility.

Structure:

## Key Identifiers

The compound is uniquely identified by the following descriptors:

Identifier	Value	Source(s)
CAS Number	83942-13-6	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> CIN <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	154.6 g/mol	<a href="#">[3]</a>
Synonyms	4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine, 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine	<a href="#">[4]</a>

## Physicochemical Data

The known physical and chemical properties of this compound are summarized below. These values are critical for designing reaction conditions and purification procedures.

Property	Value	Source(s)
Melting Point	196-197 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	271.7 ± 40.0 °C (Predicted)	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.322 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>

## Synthesis and Characterization

### Mechanistic Rationale for Synthesis

The most direct and high-yielding synthesis of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** involves the chlorination of its corresponding pyrimidin-4-ol precursor.<sup>[3]</sup> The choice of phosphorus oxychloride (POCl<sub>3</sub>) as the reagent is standard for this type of transformation. The oxygen of the pyrimidinol (which exists in tautomeric equilibrium

with its pyrimidone form) acts as a nucleophile, attacking the phosphorus atom of  $\text{POCl}_3$ . This forms a reactive intermediate that is subsequently displaced by a chloride ion, yielding the desired 4-chloro product. This reaction is a cornerstone of pyrimidine chemistry, enabling the conversion of a relatively unreactive hydroxyl group into an excellent leaving group (the chloro substituent).

## Detailed Experimental Protocol

The following protocol for the synthesis of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** is adapted from established literature, providing a high yield of 95%.<sup>[3]</sup>

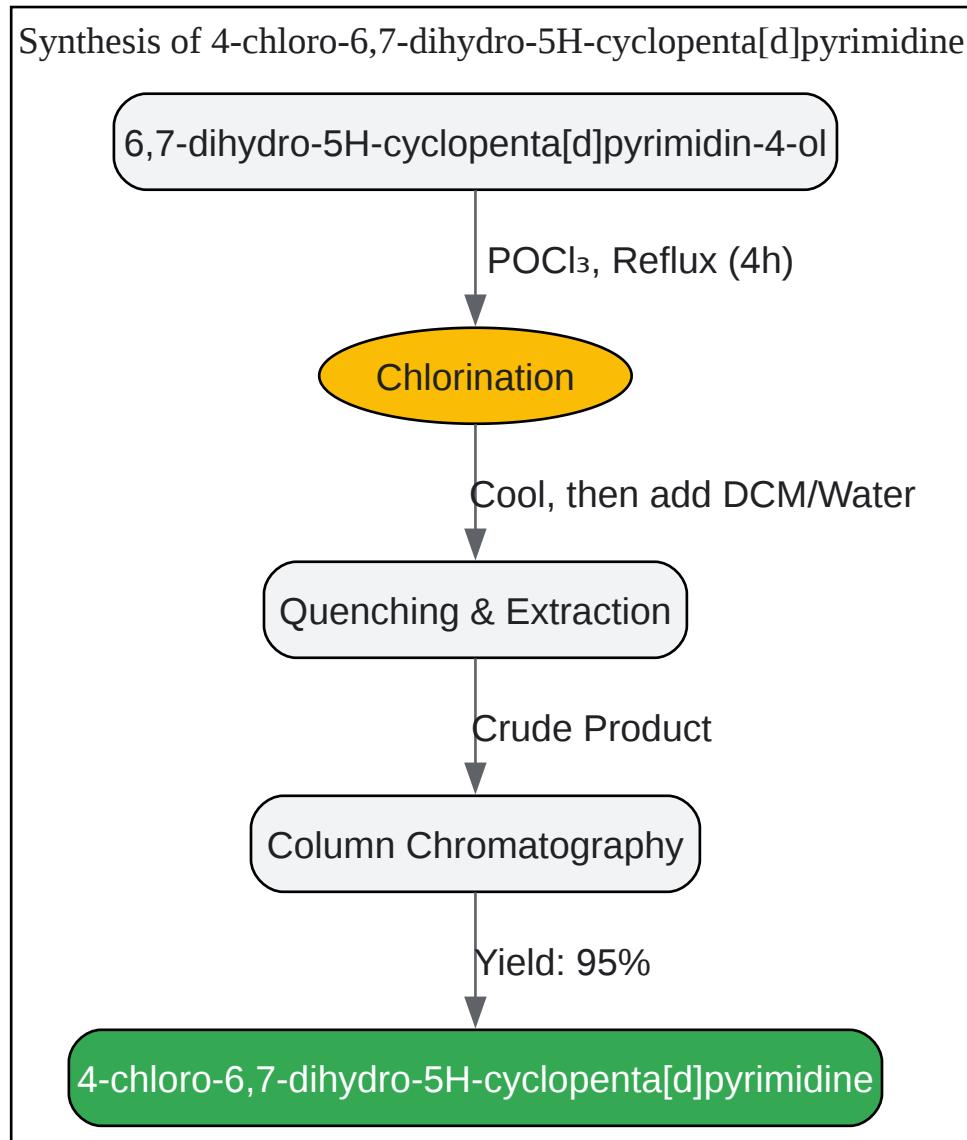
Starting Material: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol Reagent: Phosphorus oxychloride ( $\text{POCl}_3$ )

Procedure:

- To 1.56 g (11.4 mmol) of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol in a round-bottom flask, add 11 mL of phosphorus oxychloride.
- Stir the mixture under reflux conditions for 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Carefully dilute the mixture with dichloromethane (DCM). This step should be performed in a fume hood, as the reaction of excess  $\text{POCl}_3$  with water is highly exothermic.
- Slowly add the DCM solution to a beaker of cold water with stirring to quench the remaining  $\text{POCl}_3$ .
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.
- Combine all organic layers and purify the crude product using column chromatography to yield the final product.<sup>[3]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the chlorination of the pyrimidinol precursor.

## Spectroscopic Validation

Validation of the final product's identity and purity is paramount. The protocol is self-validating through the use of Nuclear Magnetic Resonance (NMR) spectroscopy. The reported  $^1\text{H-NMR}$  spectrum provides a clear fingerprint of the molecule.[3]

- $^1\text{H-NMR}$  (DMSO- $\text{d}_6$ ):

- $\delta$  8.78 (1H, s): This singlet corresponds to the proton at the 2-position of the pyrimidine ring.
- $\delta$  3.03 (2H, t) and 2.99 (2H, t): These two triplets represent the two methylene groups (-CH<sub>2</sub>) of the cyclopentane ring adjacent to the pyrimidine ring.
- $\delta$  2.10 (2H, m): This multiplet corresponds to the remaining methylene group of the cyclopentane ring.

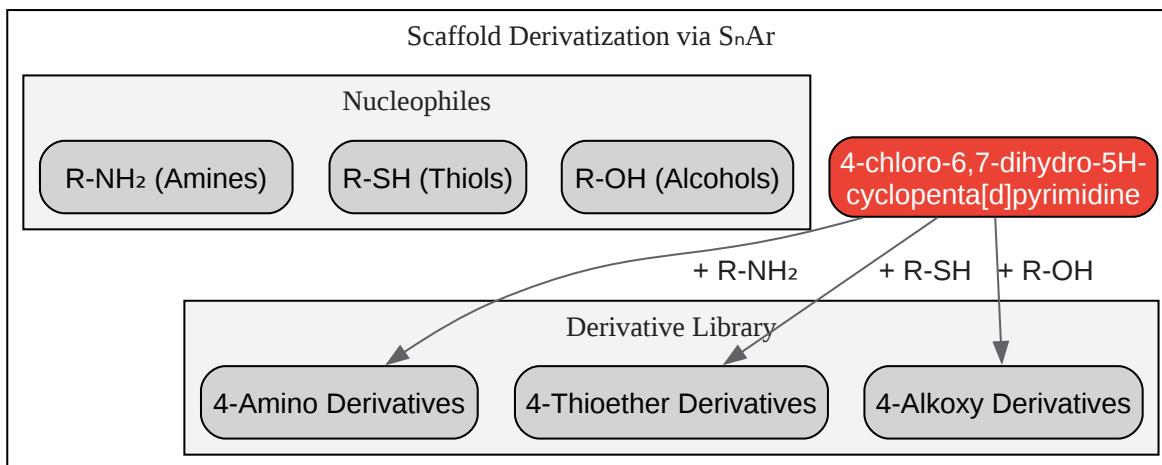
## Chemical Reactivity and Applications in Medicinal Chemistry

### The Role of the C4-Chloro Substituent: A Gateway for Derivatization

The synthetic value of **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** lies almost entirely in the reactivity of the C4-chloro group. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the chloro atom acts as an excellent leaving group in nucleophilic aromatic substitution (S<sub>n</sub>Ar) reactions. This allows for the straightforward introduction of a wide variety of functional groups, making it an ideal scaffold for building chemical libraries for drug discovery.<sup>[5][6]</sup>

### Logical Workflow for Library Synthesis

The S<sub>n</sub>Ar reactivity enables a modular approach to drug design. By reacting the core scaffold with various nucleophiles (e.g., amines, thiols, alcohols), chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR).



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Caption: General scheme for creating derivative libraries.

## Case Study: Synthesis of Microtubule Targeting Agents

In the search for new anticancer drugs, the cyclopenta[d]pyrimidine scaffold has been utilized to develop potent microtubule targeting agents.<sup>[1]</sup> In a specific example, **4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** was reacted with N-methyl-4-nitroaniline via nucleophilic displacement. This reaction exemplifies the core utility of the chloro-pyrimidine intermediate, where the aniline nitrogen displaces the chloride to form a new carbon-nitrogen bond, leading to the synthesis of advanced intermediates for potent antiproliferative agents.<sup>[1]</sup>

## Case Study: Development of CRF1 Receptor Antagonists

The versatility of the fused pyrimidine scaffold is further demonstrated in its use for creating corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are investigated for treating stress-related disorders.<sup>[2]</sup> While the specific compound is a pyrazolo[1,5-a]pyrimidine derivative, the underlying 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure highlights the scaffold's favorable properties for docking into biologically relevant targets. The ability to easily modify the 4-position is critical for optimizing binding affinity and pharmacokinetic properties.<sup>[2]</sup>

## Safety, Handling, and Storage

### Hazard Identification

While a specific safety data sheet for this compound is not universally available, data from structurally related chlorinated pyrimidines suggest the following hazards should be assumed:

Hazard Class	Description	GHS Pictogram
Acute Oral Toxicity	Harmful if swallowed.[7]	Warning
Skin Corrosion/Irritation	Causes skin irritation.[8]	Warning
Eye Damage/Irritation	Causes serious eye irritation. [7][8]	Warning

### Recommended Handling Procedures

Standard laboratory precautions for handling hazardous chemicals should be strictly followed.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

### Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

- Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]
- Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

## Conclusion

**4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine** is a valuable and versatile heterocyclic building block. Its straightforward, high-yield synthesis and, most importantly, the S<sub>n</sub>Ar reactivity of its C4-chloro group make it an indispensable tool for medicinal chemists. Its successful application in the development of diverse therapeutic candidates, from anticancer agents to CRF1 antagonists, underscores the strategic importance of this scaffold in modern drug discovery. Adherence to rigorous safety and handling protocols is necessary to ensure its effective and safe utilization in research and development.

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